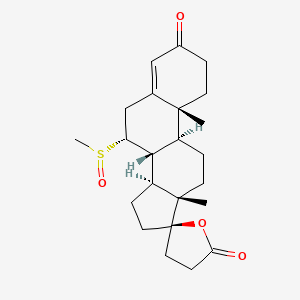
Tmsl S-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tmsl S-oxide involves the oxidation of 7alpha-(Methylthio)spironolactone. This reaction is typically catalyzed by flavin-containing monooxygenase enzymes . The reaction conditions include the presence of oxygen and a suitable solvent, often an aqueous buffer solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tmsl S-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound itself is formed through an oxidation reaction.
Reduction: It can be reduced back to 7alpha-(Methylthio)spironolactone under certain conditions.
Common Reagents and Conditions
Oxidation: Flavin-containing monooxygenase, oxygen, and an aqueous buffer solution.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Major Products
Oxidation: This compound.
Reduction: 7alpha-(Methylthio)spironolactone.
Aplicaciones Científicas De Investigación
Tmsl S-oxide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Tmsl S-oxide involves its interaction with mineralocorticoid and androgen receptors. It acts as an antagonist, blocking the effects of aldosterone and androgens . This action is mediated through its binding to these receptors, preventing the activation of downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
7alpha-(Methylthio)spironolactone: The parent compound from which Tmsl S-oxide is derived.
Canrenone: Another metabolite of spironolactone with similar antimineralocorticoid activity.
7alpha-Thiospironolactone: Another derivative of spironolactone with similar properties.
Uniqueness
This compound is unique in its specific formation through the oxidation of 7alpha-(Methylthio)spironolactone and its distinct sulfoxide functional group .
Propiedades
Número CAS |
38753-75-2 |
|---|---|
Fórmula molecular |
C23H32O4S |
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-methylsulfinylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C23H32O4S/c1-21-8-4-15(24)12-14(21)13-18(28(3)26)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)27-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+,28?/m0/s1 |
Clave InChI |
ADVFYBFTUKGFGC-FLWPULIFSA-N |
SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S(=O)C |
SMILES isomérico |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)S(=O)C |
SMILES canónico |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S(=O)C |
Sinónimos |
7alpha-(methylthio)spironolactone S-oxide 7alpha-(methylthio)spironolactone S-oxide, (7alpha(R),17alpha)-isomer 7alpha-(methylthio)spironolactone S-oxide, (7alpha(S),17alpha)-isomer TMSL S-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















